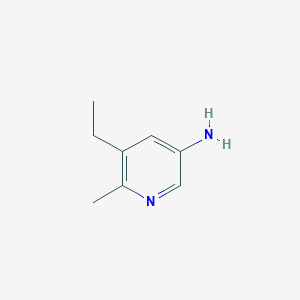

5-Ethyl-6-methylpyridin-3-amine

Description

5-Ethyl-6-methylpyridin-3-amine is a substituted pyridine derivative featuring an ethyl group at the 5-position and a methyl group at the 6-position of the pyridine ring, with an amine functional group at the 3-position.

Pyridin-3-amine derivatives are of interest in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, aromaticity, and tunable electronic properties. The ethyl and methyl substituents in this compound are expected to influence steric bulk, solubility, and intermolecular interactions compared to simpler analogs.

Properties

IUPAC Name |

5-ethyl-6-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-4-8(9)5-10-6(7)2/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCMUNLYFNJBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Ethyl-6-methylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with ethylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

5-Ethyl-6-methylpyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

Industry: It is used in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key features of 5-Ethyl-6-methylpyridin-3-amine with two structurally related compounds:

Electronic and Steric Effects

- 6-Methylpyridin-3-amine: The methyl group at the 6-position introduces minimal steric hindrance, allowing the amine group to participate in intermolecular N–H···N hydrogen bonds, as observed in its crystal structure .

- This may lower melting points or solubility in polar solvents. The amine group’s hydrogen-bonding capacity is retained but could be sterically shielded.

- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine: The methoxy group and bipyridine system introduce electronic effects (e.g., electron-donating methoxy) and extended conjugation, which could enhance UV absorption or catalytic activity compared to mono-pyridine derivatives .

Biological Activity

5-Ethyl-6-methylpyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. Its structure features a pyridine ring with an ethyl group at the 5th position, a methyl group at the 6th position, and an amino group at the 3rd position. This unique substitution pattern contributes to its diverse chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities, including:

- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Potential mechanisms of action suggest it may modulate inflammatory pathways.

- Anticancer Activity : Initial studies indicate possible cytotoxic effects on cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, it may interact with enzymes and receptors, modulating their functions and leading to diverse biological effects. The specific pathways involved depend on the target molecule and biological system being studied.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential role in managing inflammatory conditions.

Anticancer Activity

Preliminary studies have evaluated the cytotoxicity of this compound against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A recent investigation highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. In vivo studies demonstrated that treatment with this compound led to a significant reduction in bacterial load in infected mice models, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Administration resulted in decreased swelling and pain scores compared to control groups, suggesting its utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.